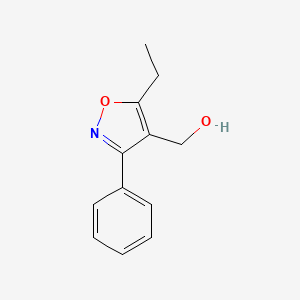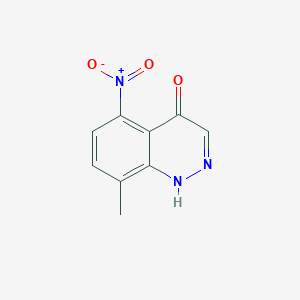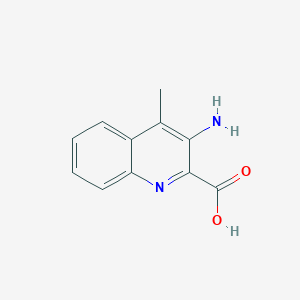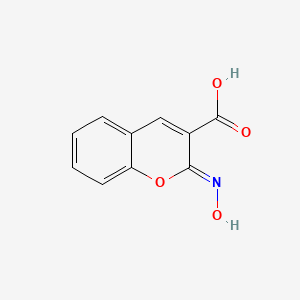
4-Hydroxy-1-phenylheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-phenylheptan-1-one is an organic compound with the molecular formula C13H18O2 It is characterized by a hydroxyl group (-OH) attached to the first carbon of a heptane chain, which also bears a phenyl group (C6H5)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-phenylheptan-1-one typically involves the reaction of phenylacetaldehyde with a suitable heptanone derivative under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by selective reduction to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using phenylacetaldehyde and heptanone derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-phenylheptan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 4-oxo-1-phenylheptan-1-one or 4-carboxy-1-phenylheptan-1-one.
Reduction: Formation of 4-hydroxy-1-phenylheptanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Hydroxy-1-phenylheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-phenylheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Hydroxy-2-pentanone: Shares a similar hydroxyl and carbonyl structure but with a shorter carbon chain.
4-Hydroxy-1-phenylbutan-1-one: Similar structure but with a shorter heptane chain.
4-Hydroxy-1-phenylhexan-1-one: Similar structure but with a slightly shorter carbon chain.
Uniqueness: 4-Hydroxy-1-phenylheptan-1-one is unique due to its specific carbon chain length and the presence of both hydroxyl and phenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-hydroxy-1-phenylheptan-1-one |
InChI |
InChI=1S/C13H18O2/c1-2-6-12(14)9-10-13(15)11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3 |
InChI Key |
PHIDTZWVRHOPNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11898660.png)

![2-Chloro-5H-indeno[1,2-d]pyrimidine](/img/structure/B11898677.png)
![Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11898682.png)



